molecular formula C43H51N8O6PS B13715243 6-S-(2-Cyanoethyl)-2'-deoxy-5'-O-DMTr-

6-S-(2-Cyanoethyl)-2'-deoxy-5'-O-DMTr-

Cat. No.: B13715243
M. Wt: 839.0 g/mol
InChI Key: ISFJLTOJWXWKGD-MACIYHSTSA-N
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Description

6-S-(2-Cyanoethyl)-2’-deoxy-5’-O-DMTr- is a modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly significant in the field of nucleic acid chemistry due to its unique structural properties, which allow for specific modifications and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-S-(2-Cyanoethyl)-2’-deoxy-5’-O-DMTr- typically involves the protection of the 6-thio group with a 2-cyanoethyl group. The process begins with the protection of the 5’-hydroxyl group using a dimethoxytrityl (DMTr) group. The 6-thio group is then protected with a 2-cyanoethyl group under mild conditions using reagents such as 2-cyanoethyl-N,N,N’,N’-tetraisopropylphosphoramidite and a nucleophilic activator like 4,5-dicyanoimidazole .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and cost efficiency, often involving automated synthesizers and large-scale reactors to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

6-S-(2-Cyanoethyl)-2’-deoxy-5’-O-DMTr- undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The 2-cyanoethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

6-S-(2-Cyanoethyl)-2’-deoxy-5’-O-DMTr- has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and stability.

    Biology: Employed in the development of antisense oligonucleotides and siRNA for gene silencing studies.

    Medicine: Investigated for potential therapeutic applications, including targeted drug delivery and gene therapy.

    Industry: Utilized in the production of diagnostic tools and biosensors.

Mechanism of Action

The mechanism of action of 6-S-(2-Cyanoethyl)-2’-deoxy-5’-O-DMTr- involves its incorporation into oligonucleotides, where it can participate in base pairing and stacking interactions. The 2-cyanoethyl group provides additional stability and protection during synthesis, while the DMTr group facilitates purification and handling. The compound’s unique structure allows it to interact with specific molecular targets, such as nucleic acids and proteins, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-S-(2-Cyanoethyl)-2’-deoxy-5’-O-DMTr- is unique due to its specific combination of protective groups, which provide both stability and ease of synthesis. This makes it particularly valuable in the synthesis of modified oligonucleotides for various research applications .

Properties

Molecular Formula

C43H51N8O6PS

Molecular Weight

839.0 g/mol

IUPAC Name

3-[[(2R,3S,5R)-5-[2-amino-6-(2-cyanoethylsulfanyl)purin-9-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C43H51N8O6PS/c1-29(2)51(30(3)4)58(55-24-10-22-44)57-36-26-38(50-28-47-39-40(50)48-42(46)49-41(39)59-25-11-23-45)56-37(36)27-54-43(31-12-8-7-9-13-31,32-14-18-34(52-5)19-15-32)33-16-20-35(53-6)21-17-33/h7-9,12-21,28-30,36-38H,10-11,24-27H2,1-6H3,(H2,46,48,49)/t36-,37+,38+,58?/m0/s1

InChI Key

ISFJLTOJWXWKGD-MACIYHSTSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6SCCC#N)N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6SCCC#N)N

Origin of Product

United States

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